molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine

Cat. No.: B2446496
CAS No.: 941400-62-0
M. Wt: 219.219
InChI Key: ADWASHVEDCRJHB-UHFFFAOYSA-N
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Description

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is a compound that features a unique combination of a fluoro-substituted phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-chloro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
  • N-{1-[2-bromo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
  • N-{1-[2-iodo-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine

Uniqueness

N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWASHVEDCRJHB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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